molecular formula C18H20N6OS B2664631 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide CAS No. 2320889-52-7

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide

Cat. No. B2664631
CAS RN: 2320889-52-7
M. Wt: 368.46
InChI Key: BYNJGANCHYVMPP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a thiophene ring . These types of compounds are often synthesized for their potential pharmacological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings . The synthesis could involve reactions such as cyclization, substitution, and condensation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can have different spatial orientations depending on the specific configuration of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the azetidine ring could potentially undergo ring-opening reactions, while the thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the heterocyclic rings could influence its polarity, solubility, and stability .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has identified compounds with structural similarities to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide that possess antitumor and antimicrobial activities. For instance, enaminones have been used as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial effects. These compounds showed inhibition effects on human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment (S. Riyadh, 2011).

Synthesis of Heterocyclic Compounds

The synthetic routes involving similar triazolo and pyridazine frameworks have been explored for creating a variety of heterocyclic compounds. These methods have led to the synthesis of compounds with potential biological activities, including antiproliferative effects against endothelial and tumor cells (M. Ilić et al., 2011). Such research underscores the utility of these chemical frameworks in developing new therapeutic agents.

Novel Transformations and Bioactive Compounds

Studies have also delved into novel transformations of chemical structures related to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide, producing bioactive sulfonamide thiazole derivatives with potential as insecticidal agents against pests like Spodoptera littoralis (Nanees N. Soliman et al., 2020). This highlights the compound's potential in agricultural research for pest management.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Compounds with similar structures have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. It’s important to handle all such compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its pharmacological effects .

properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-11-7-14(26-10-11)18(25)22(2)13-8-23(9-13)16-6-5-15-19-20-17(12-3-4-12)24(15)21-16/h5-7,10,12-13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNJGANCHYVMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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